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Compound of Interest

Compound Name: Bombolitin 11

Cat. No.: B12770662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical and biochemical
characteristics of Bombolitin Il, a heptadecapeptide originally isolated from the venom of the
American bumblebee, Megabombus pennsylvanicus[1][2]. As a member of the bombolitin
family of peptides, it exhibits potent antimicrobial, hemolytic, and mast cell degranulating
activities[2][3][4]. Its membrane-disrupting properties make it a subject of interest for the
development of novel therapeutic agents. This document details its structural properties,
mechanism of action, and the experimental protocols used for its characterization.

Physicochemical and Structural Properties

Bombolitin Il is a 17-amino acid peptide that, like other bombolitins, is rich in hydrophobic
amino acids, contributing to its amphiphilic nature. This amphiphilicity is crucial for its
interaction with and disruption of biological membranes.

General Properties

The fundamental physical and chemical properties of Bombolitin Il are summarized below.
These values are essential for its synthesis, purification, and quantitative analysis.
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Property

Value

Source

Amino Acid Sequence

H-Ser-Lys-lle-Thr-Asp-lle-Leu-
Ala-Lys-Leu-Gly-Lys-Val-Leu-
Ala-His-Val-NH2

Molecular Formula

Cs3H149N23021

Molecular Weight

1805.2 g/mol (Average) / 1806

Da (Monoisotopic)

Peptide Length

17 Amino Acids

Source Organism

Bombus pennsylvanicus

(American bumblebee)

Structural Characteristics

The biological activity of Bombolitin Il is intrinsically linked to its secondary structure,

particularly upon interaction with a membrane environment. In aqueous solutions, the peptide

is largely unstructured. However, in the presence of membrane mimetics like sodium dodecyl

sulfate (SDS) micelles or lipid bilayers, it adopts a distinct a-helical conformation.

Structural Parameter

Description

Experimental Method

Secondary Structure

Adopts an a-helical structure in
membrane-mimicking

environments.

Circular Dichroism, NMR

Spectroscopy

Membrane Orientation

The a-helical axis is tilted at
approximately 30-33° relative

to the membrane normal.

Solid-State NMR

Membrane Insertion

The C-terminus preferentially
inserts into the hydrophobic

core of the lipid bilayer.

Solid-State NMR, Molecular

Dynamics Simulation

Located on the surface of the

Location micelle with its helical axis NMR with Spin Probes
parallel to the interface.
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Biological Activity and Mechanism of Action

Bombolitin Il exerts its biological effects primarily through direct interaction with and disruption

of cellular membranes. This activity is the basis for its hemolytic, antimicrobial, and mast cell

degranulating properties.

Summary of Biological Activities

The peptide demonstrates a range of bioactivities, with potencies varying depending on the

target cell and assay conditions.

Activity Description Key Findings
o o ) The mechanism involves the
Exhibits activity against both o
o ) . permeabilization and
Antimicrobial Gram-positive and Gram- ) ) )
) ) disruption of bacterial
negative bacteria.
membranes.
) Capable of lysing erythrocytes This activity is a direct result of
Hemolytic

(red blood cells).

membrane disruption.

Mast Cell Degranulation

Triggers the release of

histamine from mast cells.

This may involve the activation
of G-protein coupled receptors.
Bombolitin V, a related peptide,
has an EDso of 2 pg/mL for this
activity.

Phospholipase Az Stimulation

Increases the activity of
phospholipase Az (PLA2).

This is thought to be a
consequence of altering the
physical state of the
membrane, making it more

accessible to the enzyme.

Mechanism of Action: Membrane Interaction

The primary mechanism of Bombolitin Il involves a multi-step interaction with the target cell

membrane. This process is driven by its amphipathic a-helical structure.
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o Electrostatic Binding: The cationic nature of the peptide facilitates initial electrostatic
attraction to negatively charged components on the cell surface, such as the phospholipids
found in bacterial membranes.

» Hydrophobic Insertion: Following initial binding, the hydrophobic face of the amphipathic
helix inserts into the nonpolar, acyl chain region of the lipid bilayer.

 Membrane Disruption: The insertion of multiple peptide molecules disrupts the lipid packing,
leading to the formation of pores or other membrane defects. This disruption compromises
the membrane's integrity, causing leakage of cellular contents and ultimately leading to cell
lysis. Solid-state NMR studies show that Bombolitin Il disrupts 1,2-dipalmitoyl-sn-glycero-3-
phosphocholine (DPPC) membranes into small particles.
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Proposed mechanism of Bombolitin Il interaction with a cell membrane.
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Experimental Protocols

The characterization of Bombolitin Il relies on a suite of biophysical and biochemical
techniques. The following sections provide detailed methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides are essential for detailed biophysical studies, ensuring a high-purity,
homogenous sample.

¢ Objective: To chemically synthesize and purify Bombolitin II.
o Methodology:

o Synthesis: The peptide is synthesized using automated solid-phase peptide synthesis
(SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Amino acids are coupled
sequentially to a resin support.

o Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all
protecting groups are removed using a cleavage cocktail, typically containing 95%
trifluoroacetic acid (TFA).

o Purification: The crude peptide is purified using reversed-phase high-performance liquid
chromatography (RP-HPLC). A C18 column is commonly used with a linear gradient of
acetonitrile in water, both containing 0.1% TFA.

o Verification: The purity and identity of the final product are confirmed by analytical HPLC
and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular
weight.

Structural Analysis: Circular Dichroism (CD)
Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of
peptides in different environments.
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o Objective: To determine the secondary structure of Bombolitin Il in aqueous buffer versus a
membrane-mimicking environment.

o Methodology:

o Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a
low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking
conditions, add SDS micelles (above the critical micelle concentration) or liposomes (e.g.,
DPPC vesicles) to the peptide solution.

o Data Acquisition: Record CD spectra from 190 to 250 nm using a spectropolarimeter in a
guartz cuvette with a short path length (e.g., 1 mm).

o Data Analysis: The resulting spectra are analyzed for characteristic signatures. An a-
helical structure is identified by negative bands at approximately 208 nm and 222 nm,
while a random coil conformation shows a strong negative band around 198 nm. The
percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

Peptide-Membrane Interaction: Isothermal Titration
Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete
thermodynamic profile of the peptide-membrane interaction.

» Objective: To quantify the binding affinity (Ka), enthalpy (AH), and stoichiometry (n) of
Bombolitin Il binding to lipid vesicles.

o Methodology:

o Sample Preparation: Prepare a suspension of large unilamellar vesicles (LUVs) of a
defined lipid composition (e.g., POPC or DPPC) in buffer. Place the LUV suspension in the
ITC sample cell. Prepare a concentrated solution of Bombolitin Il in the same buffer and
load it into the injection syringe.

o Titration: Perform a series of injections of the peptide solution into the lipid suspension
while monitoring the heat released or absorbed after each injection.
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o Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot these
values against the molar ratio of peptide to lipid. Fit the resulting binding isotherm to a
suitable model (e.g., one-site binding) to determine the thermodynamic parameters Ka,
AH, and n.

Biological Activity: Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's
potency.

¢ Objective: To determine the lowest concentration of Bombolitin Il that inhibits the visible
growth of a specific microorganism.

e Methodology:

o Inoculum Preparation: Grow a bacterial strain (e.g., E. coli or S. aureus) to the mid-
logarithmic phase and dilute it to a standard concentration (e.g., 5 x 10° CFU/mL) in a
suitable growth medium like Mueller-Hinton Broth (MHB).

o Peptide Dilution: Prepare a two-fold serial dilution of Bombolitin Il in a 96-well microtiter
plate.

o Incubation: Add the standardized bacterial inoculum to each well. Include positive
(bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24
hours.

o MIC Determination: The MIC is defined as the lowest peptide concentration at which no
visible bacterial growth (turbidity) is observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Biophysical Characterization of Bombolitin 1I: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12770662#biophysical-characterization-of-
bombolitin-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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